molecular formula C13H19NS B13965390 1-Benzyl-3-methylpiperidine-3-thiol

1-Benzyl-3-methylpiperidine-3-thiol

Cat. No.: B13965390
M. Wt: 221.36 g/mol
InChI Key: QAMZVKJWMGBGJH-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpiperidine-3-thiol is a heterocyclic organic compound that features a piperidine ring substituted with a benzyl group, a methyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methylpiperidine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 3-methylpiperidine under specific conditions to form the desired piperidine ring. The thiol group can be introduced through subsequent reactions involving thiolating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methylpiperidine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

1-Benzyl-3-methylpiperidine-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperidine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the methyl and thiol groups, resulting in different chemical properties.

    3-Methylpiperidine: Lacks the benzyl and thiol groups, affecting its reactivity and applications.

    Piperidine-3-thiol: Lacks the benzyl and methyl groups, leading to different biological activities.

Uniqueness: 1-Benzyl-3-methylpiperidine-3-thiol is unique due to the presence of all three substituents (benzyl, methyl, and thiol groups), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

1-benzyl-3-methylpiperidine-3-thiol

InChI

InChI=1S/C13H19NS/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3

InChI Key

QAMZVKJWMGBGJH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)S

Origin of Product

United States

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